

# A Comparative Analysis of C646 and A-485: Potency, Selectivity, and Experimental Application

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | C646     |           |
| Cat. No.:            | B7789139 | Get Quote |

This guide provides a detailed comparative analysis of **C646** and A-485, two widely used small molecule inhibitors of the p300/CBP histone acetyltransferases (HATs). Researchers, scientists, and drug development professionals can use this information to select the appropriate chemical probe for their experimental needs, understand their mechanisms of action, and apply relevant experimental protocols.

### Introduction to p300/CBP and Their Inhibitors

The paralogous proteins p300 (also known as EP300) and CREB-binding protein (CBP) are crucial transcriptional co-activators.[1] They possess histone acetyltransferase (HAT) activity, which involves transferring an acetyl group from acetyl-CoA to lysine residues on histone tails and other proteins. This acetylation is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription.[2] Given their central role in regulating gene expression, p300/CBP are implicated in numerous cellular processes and their dysregulation is linked to diseases like cancer.[1][2]

**C646** was one of the first potent and selective small molecule inhibitors developed for p300/CBP.[3][4] More recently, A-485 emerged as a next-generation inhibitor with significantly improved potency and selectivity.[1][2] This guide will dissect the key differences between these two compounds.

#### **Mechanism of Action**







Both **C646** and A-485 function by inhibiting the catalytic HAT domain of p300 and CBP. They achieve this by competing with the endogenous cofactor, acetyl-CoA, for binding to the active site.[2][5][6] By occupying the acetyl-CoA binding pocket, these inhibitors prevent the transfer of acetyl groups to substrate proteins, thereby blocking the downstream signaling effects of p300/CBP-mediated acetylation.

A-485 has been structurally characterized in complex with the p300 catalytic domain, confirming its binding site overlaps with that of acetyl-CoA.[1][2][7] While **C646** is also described as an acetyl-CoA competitive inhibitor, some reports suggest its action may involve irreversible covalent modification of the enzyme, and it has been shown to have off-target reactivity with other cellular nucleophiles like tubulin.[4][6]





Click to download full resolution via product page

Caption: General mechanism of p300/CBP inhibition.

## **Quantitative Performance Data**

A-485 demonstrates substantially greater potency than **C646** in both biochemical and cellular assays. The following table summarizes key quantitative data for both inhibitors.



| Parameter                 | C646                       | A-485               | Target/System          | Reference    |
|---------------------------|----------------------------|---------------------|------------------------|--------------|
| Biochemical<br>Assays     |                            |                     |                        |              |
| Ki                        | 400 nM                     | Not Reported        | p300 (cell-free)       | [3][5][8][9] |
| IC50                      | 1.6 μΜ                     | 60 nM               | р300 НАТ               | [6][10]      |
| IC50                      | Not Reported               | 9.8 nM              | p300-BHC (TR-<br>FRET) | [2][11][12]  |
| IC50                      | Not Reported               | 2.6 nM              | CBP-BHC (TR-<br>FRET)  | [2][11]      |
| Cellular Assays           |                            |                     |                        |              |
| H3K27Ac EC50              | >10 µM (modest inhibition) | 73 nM               | PC-3 cells             | [2][7][13]   |
| Antiproliferative         | 26.09 μΜ                   | Varies by cell line | MCF7 cells             | [5]          |
| Antiproliferative<br>IC50 | 7.8 μΜ                     | Varies by cell line | T47D cells             | [5]          |

# **Selectivity and Off-Target Effects**

A-485 is a highly selective inhibitor. It shows potent activity against p300 and CBP while having no significant inhibitory effect on other HAT family members, including PCAF, HAT1, MYST3, MYST4, TIP60, and GCN5L2, even at concentrations up to 10  $\mu$ M.[10][12] It is also highly selective against a broad panel of over 150 non-epigenetic targets, including kinases and BET bromodomain proteins.[10] In cellular assays, its activity is specific to p300/CBP-mediated histone marks, primarily inhibiting H3K27Ac and H3K18Ac.[2][10][14]

**C646**, while selective for p300 over several other HATs, exhibits more prominent off-target activity.[3] At higher concentrations ( $\geq 7 \, \mu M$ ), **C646** has been shown to inhibit Class I and II histone deacetylases (HDACs).[3] Furthermore, chemoproteomic studies have revealed that **C646** can covalently react with other cellular proteins, most notably tubulin, which may contribute to its cellular effects and limit its on-target activity.[4]



#### Cellular and In Vivo Effects

Both inhibitors have been used to probe the function of p300/CBP in various biological contexts.

**C646** has been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[8] It can inhibit the proliferation of pancreatic, prostate, and other cancer cells.[9][15] In vivo, **C646** has demonstrated efficacy in a pancreatic cancer xenograft model and has been used in neuroscience studies, where it was found to enhance fear extinction memory.[8][9][15]

A-485 exhibits potent anti-proliferative effects in specific cancer lineages, particularly hematological malignancies and androgen receptor-positive prostate cancer.[2] Its high potency and selectivity make it a superior tool for dissecting p300/CBP-specific functions. In vivo, A-485 effectively inhibits tumor growth in castration-resistant prostate cancer xenograft models and can alleviate acute liver injury in mice by modulating macrophage activation.[2][10] [14] A-485 has also been shown to sensitize non-small-cell lung carcinoma cells to TRAIL-induced apoptosis.[16]

# **Experimental Protocols**

Below are generalized protocols for assessing HAT inhibitor activity. Specific parameters should be optimized for the experimental system being used.

#### In Vitro HAT Activity Assay (Radioactive Method)

This protocol is adapted from methodologies used to characterize **C646**.[8][9]

- Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., 20 mM HEPES, pH 7.9) containing 5 mM DTT, 80  $\mu$ M EDTA, and 40  $\mu$ g/ml BSA.
- Enzyme and Substrate: Add recombinant p300 enzyme (e.g., 5 nM) and a histone peptide substrate (e.g., 100 μM H4-15 peptide).
- Inhibitor Addition: Add **C646** or A-485 over a range of concentrations. Ensure the final DMSO concentration is constant across all reactions (e.g., <5%).
- Incubation: Incubate the reactions at 30°C for 10 minutes.



- Initiation: Start the reaction by adding a 1:1 mixture of unlabeled acetyl-CoA and  $^{14}$ C-labeled acetyl-CoA to a final concentration of 20  $\mu$ M.
- Reaction Time: Allow the reaction to proceed at 30°C for 10 minutes.
- Quenching: Stop the reaction by adding 14% SDS (w/v).
- Detection: The amount of <sup>14</sup>C-acetyl incorporated into the peptide substrate is quantified using a scintillation counter after spotting the reaction mixture onto filter paper and washing away unincorporated <sup>14</sup>C-acetyl-CoA.
- Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

### **Cellular Histone Acetylation Assay (Western Blot)**

This protocol is a general method for assessing the effect of inhibitors on histone acetylation in cells.

- Cell Culture and Treatment: Plate cells (e.g., PC-3, HeLa, or relevant cell line) and allow them to adhere. Treat the cells with various concentrations of **C646**, A-485, or vehicle control (DMSO) for a specified duration (e.g., 3, 6, or 24 hours).
- Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol or a commercial kit.
- Protein Quantification: Determine the protein concentration of the histone extracts using a standard method like the Bradford or BCA assay.
- SDS-PAGE and Western Blot: Separate equal amounts of histone proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
- Antibody Incubation: Block the membrane and probe with primary antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K27, anti-acetyl-H3K18) and a loading control (e.g., anti-total Histone H3).
- Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.



 Analysis: Quantify the band intensities using densitometry software. Normalize the acetylhistone signal to the total histone signal to determine the relative change in acetylation.





Click to download full resolution via product page

**Caption:** Workflow for comparing p300/CBP inhibitors.

#### Conclusion

A-485 represents a significant advancement over **C646** as a chemical probe for studying p300/CBP biology. Its superior potency (nanomolar vs. micromolar IC50) and exceptional selectivity make it the preferred tool for accurately dissecting the roles of p300/CBP HAT activity in cellular and in vivo systems.[2][17] While **C646** was a foundational tool and can still be useful, researchers must be cautious of its lower potency and potential off-target effects, particularly its inhibition of HDACs and covalent modification of other proteins.[3][4] For experiments requiring high specificity and on-target confidence, A-485 is the demonstrably better choice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors -PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone acetyltransferase p300 inhibitor C646 reduces pro-inflammatory gene expression and inhibits histone deacetylases PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing the Covalent Targets of a Small Molecule Inhibitor of the Lysine Acetyltransferase P300 PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]



- 9. C646 | histone acetyltransferase p300 inhibitor | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Probe A-485 | Chemical Probes Portal [chemicalprobes.org]
- 13. glpbio.com [glpbio.com]
- 14. p300/CBP inhibitor A-485 alleviates acute liver injury by regulating macrophage activation and polarization PMC [pmc.ncbi.nlm.nih.gov]
- 15. C646 inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel histone acetyltransferase inhibitor A485 improves sensitivity of non-small-cell lung carcinoma cells to TRAIL PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of C646 and A-485: Potency, Selectivity, and Experimental Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7789139#comparative-analysis-of-c646-and-a-485]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com